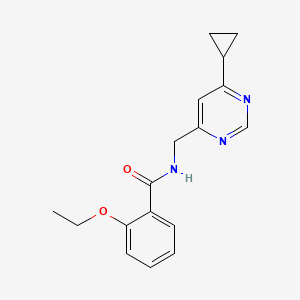

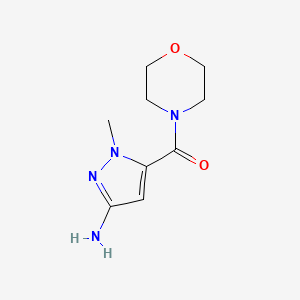

5-amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of derivatives related to 5-amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol involves innovative catalytic methods and reactions with other compounds. For example, derivatives of 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones are synthesized using heteropolyacids as catalysts, demonstrating the efficiency of these materials in promoting such reactions with high yields (Heravi et al., 2007).

Molecular Structure Analysis

The molecular structure of ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate reveals interesting features such as intramolecular N-H...O bonds, indicating the potential for hydrogen bonding and implications for molecular stability and interactions (Wu et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of this compound derivatives has been explored through various reactions, leading to the formation of complex heterocyclic systems. These reactions not only underline the compound's chemical versatility but also its potential for generating biologically active compounds with antifungal and antibacterial properties (Youssef & Omar, 2007).

Physical Properties Analysis

The synthesis and structural elucidation of derivatives indicate that these compounds possess significant physical properties, which can be tuned by modifying their molecular structure. These modifications can influence their solubility, stability, and crystallinity, which are crucial for their application in various fields (Hafez et al., 2013).

Chemical Properties Analysis

The chemical properties of this compound and its derivatives, such as their reactivity towards other chemical reagents and their behavior under different chemical conditions, have been a subject of research. Studies have demonstrated the compound's ability to undergo various chemical transformations, leading to a wide range of heterocyclic compounds with potential pharmaceutical applications (Wang et al., 2008).

Scientific Research Applications

Synthesis and Characterization

Domino Reactions and Derivative Formation : 5-Amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol participates in domino reactions leading to the creation of substituted pyrazole and aniline derivatives. These processes involve formal cleavage of the substrate, resulting in the formation of azomethine derivatives and methylene bis-CH acids (Erkin & Ramsh, 2014).

Synthesis of Polyfunctional N-Heterocycles : This compound is used in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, important in medicinal chemistry due to their biological activities and photophysical properties. The compound facilitates the synthesis of these derivatives through reactions with biselectrophilic reagents (Moustafa et al., 2022).

Structural Studies and Bioactivities : The compound has been utilized in synthesizing pyrazole derivatives for crystallographic studies. These derivatives have shown potential biological activities against cancer and microbes, highlighting their importance in medicinal chemistry (Titi et al., 2020).

Development of Antimicrobial and Anticancer Agents : Derivatives of this compound have been synthesized and evaluated for their antimicrobial and anticancer activities. Some of these compounds have shown promising results, outperforming standard drugs in certain cases (Hafez, El-Gazzar & Al-Hussain, 2016).

Biological and Medicinal Research

Insecticidal and Antibacterial Potential : The compound is used in creating pyrazol-3-yl amines, which have been tested for their insecticidal and antimicrobial properties, establishing a relationship between structure and biological activity (Deohate & Palaspagar, 2020).

Antitubercular Studies : Novel hybrids involving this compound have been developed for antitubercular applications. These compounds have undergone in silico and in vitro evaluations, showing potent activity against Mycobacterium tuberculosis (Vavaiya et al., 2022).

Future Directions

The future directions for research on “5-amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol” could involve further exploration of its synthesis, characterization, and potential biological activities. Given the biological activities observed for similar compounds, it could be interesting to investigate whether this compound has similar activities. Additionally, the development of more efficient synthesis methods could be a valuable area of research .

Mechanism of Action

Target of Action

The primary target of 5-amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division .

Biochemical Pathways

The compound’s action on CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, the compound prevents the transition from the G1 phase to the S phase of the cell cycle . This disruption leads to cell cycle arrest and apoptosis, or programmed cell death .

Pharmacokinetics

Its molecular weight of 20419 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .

Result of Action

The result of the compound’s action is the significant inhibition of cell growth . It induces alterations in cell cycle progression and triggers apoptosis within cells . This leads to the destruction of cancer cells .

properties

IUPAC Name |

3-amino-2-pyrimidin-2-yl-1H-pyrazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O/c8-5-4-6(13)11-12(5)7-9-2-1-3-10-7/h1-4H,8H2,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYFXQXMLDNOQLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)N2C(=CC(=O)N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1291707-77-1 |

Source

|

| Record name | 5-amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-4-methoxy-N,1-dimethyl-6-oxopyridine-3-carboxamide](/img/structure/B2480039.png)

![N1-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2480053.png)

![tert-Butyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2480055.png)

![N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2480057.png)